4-溴-2-硝基-1-苯氧基苯

概述

描述

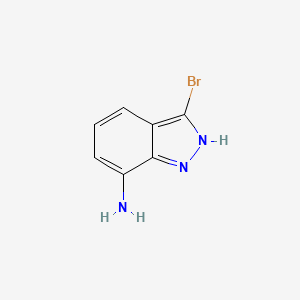

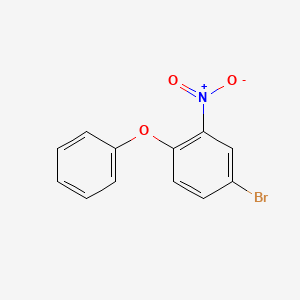

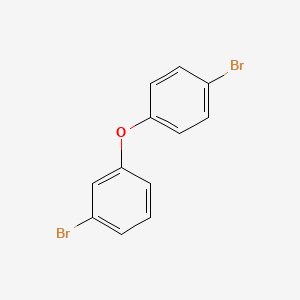

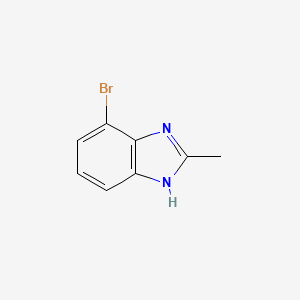

“4-Bromo-2-nitro-1-phenoxybenzene” is an organic compound with the molecular weight of 294.1 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “4-Bromo-2-nitro-1-phenoxybenzene” involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-nitro-1-phenoxybenzene” can be represented by the InChI code: 1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H .Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-nitro-1-phenoxybenzene” involve electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

“4-Bromo-2-nitro-1-phenoxybenzene” is a liquid at room temperature .科学研究应用

合成和化学反应

- 中间体形成:它作为复杂分子的中间体,例如治疗心律失常的药物多非利特,通过威廉姆逊醚合成等过程(翟广信,2006) .

- 超声辅助合成:在相转移催化剂存在下,超声增强了硝基芳香醚的制备,例如1-丁氧基-4-硝基苯,表明了合成类似化合物的潜在途径(K. Harikumar & V. Rajendran,2014) K. Harikumar & V. Rajendran, 2014.

生物学和电化学评估

聚合物太阳能电池增强

环境和绿色化学

作用机制

Target of Action

The primary target of 4-Bromo-2-nitro-1-phenoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

4-Bromo-2-nitro-1-phenoxybenzene undergoes electrophilic aromatic substitution . The mechanism involves two steps :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound undergoes electrophilic aromatic substitution, which is a common reaction in organic chemistry and biochemistry .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of 4-Bromo-2-nitro-1-phenoxybenzene is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target molecule, potentially altering its function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-nitro-1-phenoxybenzene. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability of the compound and could potentially influence its efficacy.

安全和危害

“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .

属性

IUPAC Name |

4-bromo-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEIRSYGYOEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582982 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-phenoxybenzene | |

CAS RN |

56966-61-1 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitro-1-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)